REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([CH2:6][N:7]1[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1)=[O:5])[CH3:2].C(N(CC)CC)C.[C:20]([O:24][C:25](ON=C(C1C=CC=CC=1)C#N)=[O:26])([CH3:23])([CH3:22])[CH3:21]>O1CCOCC1>[C:20]([O:24][C:25]([N:10]1[CH2:9][CH2:8][N:7]([CH2:6][C:4]([O:3][CH2:1][CH3:2])=[O:5])[CH2:12][CH2:11]1)=[O:26])([CH3:23])([CH3:22])[CH3:21]
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Name
|
|
Quantity
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5 g
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Type
|
reactant
|
Smiles
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C(C)OC(=O)CN1CCNCC1
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Name
|
|
Quantity
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35 mL
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Type
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solvent
|
Smiles
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O1CCOCC1
|
Name
|
|
Quantity
|
4.41 g
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Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
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Name
|
|
Quantity
|
7.86 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)OC(=O)ON=C(C#N)C1=CC=CC=C1
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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The reaction is stirred for 14.5 hours at ambient temperature
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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poured onto water
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate (2×100 mL)
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Type
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WASH
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Details
|
The combined organic extracts are washed with water (3×100 mL), brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue is purified via silica gel chromatography with gradient elution (20%→50% ethyl acetate in hexanes)
|
Reaction Time |
14.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCN(CC1)CC(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |